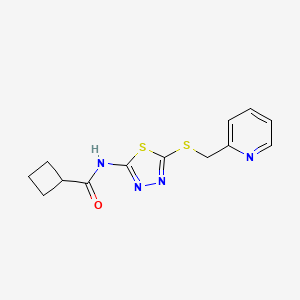![molecular formula C8H14O2 B2432178 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2416234-83-6](/img/structure/B2432178.png)
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is a chemical compound with the CAS Number: 2416234-83-6 . It has a molecular weight of 142.2 . The IUPAC name for this compound is (1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is 1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
NMR and IR Spectroscopic Studies
In a study on the spectroscopic properties of oxabicycloheptanes, the intramolecular interaction and hydrogen bonding in compounds like 7-oxabicyclo[2.2.1]heptane derivatives were investigated. This research is significant for understanding the structural characteristics of these compounds (Senda et al., 1987).
Enantiomerically Pure Compound Synthesis
The synthesis of enantiomerically pure derivatives of 7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block for terpenoids, was described. This process is crucial for the production of specific chiral compounds used in various chemical syntheses (Guangzhe Yu, 2005).
Electrophile Additions
Research focused on the selective additions of electrophiles to oxabicyclo[3.2.1]oct-6-en-2-one compounds, showing high stereo- and regioselectivity. This study has implications for the field of organic synthesis, particularly in creating complex molecular structures (Fattori et al., 1993).
Synthesis of Tetrahydrofuran Derivatives
Efficient synthesis methods for tetrahydrofuran-3,5-dicarboxylic acid derivatives have been developed, starting from norborne-2-ol. Such synthetic routes are essential for producing compounds used in pharmaceuticals and agrochemicals (Wang et al., 2001).
Photoreaction and Synthesis of Civet Constituent
The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol led to the synthesis of (cis-6-methyletrahydropyran-2-yl)acetic acid, a constituent of civet. This research demonstrates the potential for photochemical reactions in synthesizing complex organic compounds (Muraoka et al., 1995).
Synthesis of Carbocyclic Nucleoside Analogues
A study described the hydroboration of specific oxabicyclo[2.2.1]heptane derivatives, leading to the synthesis of novel carbocyclic nucleoside analogues. This research contributes to the development of new medicinal compounds, particularly antiviral agents (Hřebabecký et al., 2009).
Electrochemical Transformations
Research into the electrochemical transformations of monooxa- and dioxabicycloalkenes and -bicycloalkanes provided insights into the potential for electrochemically induced modifications of these compounds, which could be useful in various chemical syntheses (Ogibin et al., 1999).
Synthesis of β-Lactams
A method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates was developed. This research provides a new route for preparing compounds that are significant in the field of drug discovery (Mollet et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSHLESQHYCANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

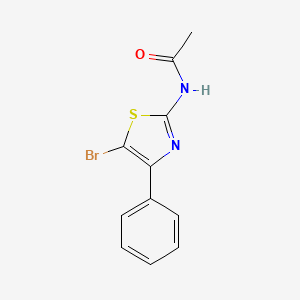
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)
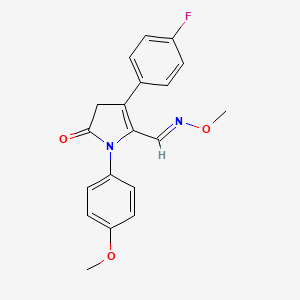

![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)
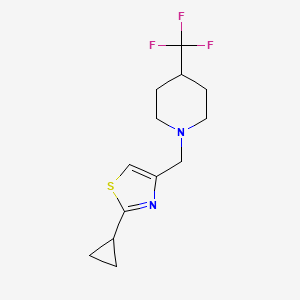
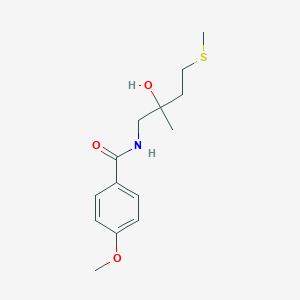
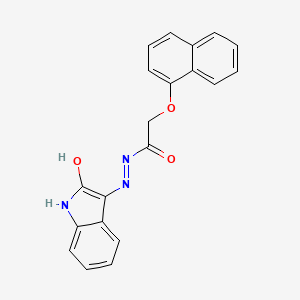

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)
